
Benzylpenicilloate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylpenicilloate(2-) is the penicilloate(2-) species that is the dianion formed from benzylpenicilloic acid by deprotonation of both carboxy groups. It is the major microspecies present at pH 7.3. It is a conjugate base of a benzylpenicilloic acid.
Scientific Research Applications
Antibiotic Resistance Studies
Benzylpenicillin has been a crucial antibiotic for over 40 years, particularly in treating gonorrhea. Continuous exposure to benzylpenicillin has led to the emergence of resistant strains of Neisseria gonorrhoeae, characterized by altered penicillin-binding proteins (PBPs) with decreased affinity for the antibiotic. Studies suggest that these resistant forms of PBP may have developed through amino acid substitutions and insertions, or by exchanging a region encoding part of the penicillin-sensitive transpeptidase domain with a similar region from a closely related species (Spratt, 1988).
Toxicity Investigations
Benzylpenicilloic acid (BPNLA), a major cleavage product of benzylpenicillin G (BP), is found in animal-derived products. While its allergic reactions have been reported, its toxicity had not been thoroughly described. Recent studies evaluated BPNLA's toxicity using in vivo and in vitro models, including acute toxicity assays and cytotoxicity assays. These studies found that BPNLA showed cytotoxicity and inhibited cell proliferation, suggesting it might be a potential toxic agent with public health significance (Cui et al., 2018).
Chemical Synthesis and Reactions
Research has explored the synthesis and reaction of benzylpenicilloic acid α-amides, showing that these compounds can be effectively used to create D-penicillamine in good yield and high purity. This has implications for chemical synthesis processes and the development of pharmaceutical products (Ogawa, Tomisawa, & Sota, 1988).
properties
Molecular Formula |
C16H18N2O5S-2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2R,4S)-2-[(R)-carboxylato-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)/p-2/t11-,12-,13+/m0/s1 |
InChI Key |
HCYWNSXLUZRKJX-RWMBFGLXSA-L |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)[O-])NC(=O)CC2=CC=CC=C2)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



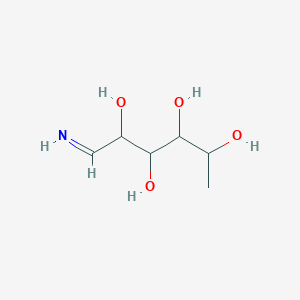
![2-Chloro-4-[di(propan-2-yl)amino]-4-sulfanylidenebut-2-enoic acid](/img/structure/B1259821.png)

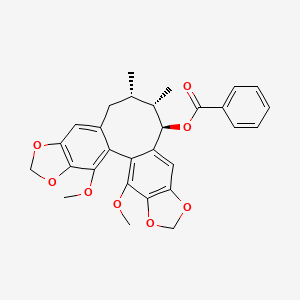
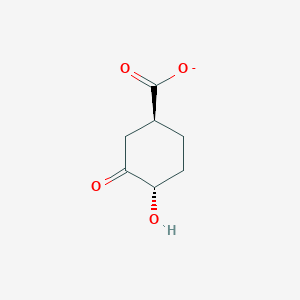
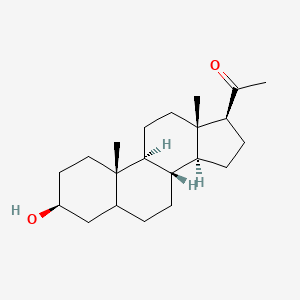
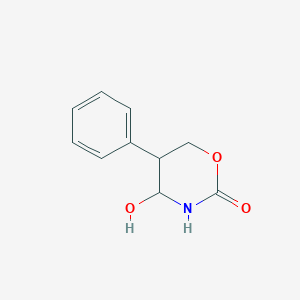
![methyl (1S,15S,16S,17S,21S)-17-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,23-dioxa-3,13-diazahexacyclo[13.7.1.01,13.02,10.04,9.016,21]tricosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B1259829.png)
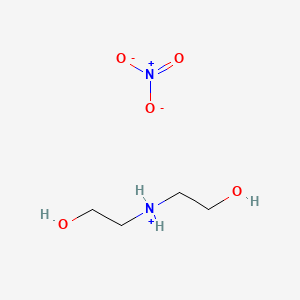
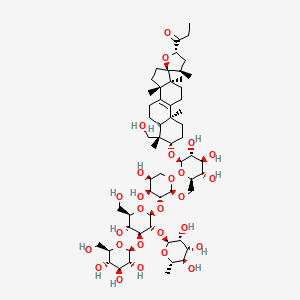
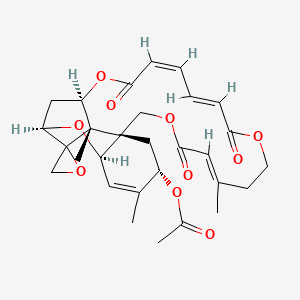
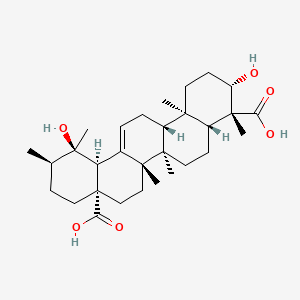
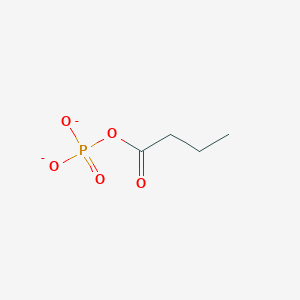
![[1,2,5]Oxadiazolo[3,4-b]pyrazine](/img/structure/B1259840.png)